3-(Isocyanatomethyl)tetrahydrothiophene 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

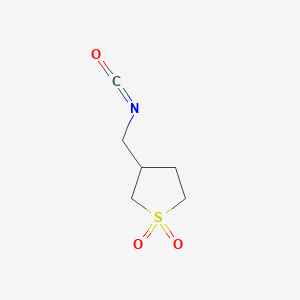

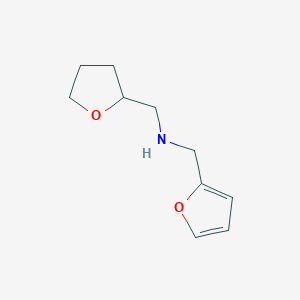

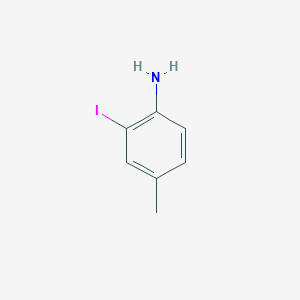

3-(Isocyanatomethyl)tetrahydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C6H9NO3S . It has a molecular weight of 175.21 . The compound is typically stored at room temperature .

Molecular Structure Analysis

The InChI code for 3-(Isocyanatomethyl)tetrahydrothiophene 1,1-dioxide is 1S/C6H9NO3S/c8-5-7-3-6-1-2-11(9,10)4-6/h6H,1-4H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

3-(Isocyanatomethyl)tetrahydrothiophene 1,1-dioxide is a liquid at room temperature .Applications De Recherche Scientifique

Synthesis of Biologically Active Compounds

One notable application of tetrahydrothiophene 1,1-dioxide derivatives is in the synthesis of compounds with potential biological activities. For instance, Zarovnaya et al. (2015) demonstrated the annulation of the oxazolidine ring to the sulfolane ring, producing compounds that exhibit versatile biological activities, including anticancer, antiviral, antibacterial, and neurotropic properties. These compounds serve as chiral precursors in the design of optically active natural and synthetic compounds, as well as chiral ligands facilitating enantio- and diastereoselective processes (Zarovnaya, Dul’nev, & Palchikov, 2015).

Materials Chemistry

In materials chemistry, the derivatives of tetrahydrothiophene 1,1-dioxide have been employed in the creation of novel materials. Markoulides et al. (2012) described the efficient and clean formation of Diels–Alder cycloadducts through the [4+2] cycloaddition reaction of 3,4-di(methylene)tetrahydrothiophene-1,1-dioxide with dienophiles such as DMAD and C60. This process underscores the compound’s role in synthesizing materials with potential applications in nanotechnology and materials science (Markoulides, Ioannou, Manos, & Chronakis, 2012).

Organic Synthesis and Catalysis

Additionally, Tashbaev, Krivchikova, & Nasyrov (1992) explored the utility of 3,4-di(methylene)tetrahydrothiophene-1,2-dioxide in organic synthesis, particularly in the Diels-Alder reaction with maleic acid derivatives. This study highlights the compound's significance in facilitating the synthesis of adducts, showcasing its versatility in organic synthesis applications (Tashbaev, Krivchikova, & Nasyrov, 1992).

Structural and Spectroscopic Analysis

Arjunan, Thirunarayanan, Durga Devi, & Mohan (2015) conducted spectroscopic and theoretical quantum chemical studies on tetrahydrothiophene 1,1-dioxide derivatives, providing insights into their structural, vibrational, and electronic properties. This research contributes to a deeper understanding of the electronic properties and chemical reactivity of these compounds, facilitating their application in various fields (Arjunan, Thirunarayanan, Durga Devi, & Mohan, 2015).

Safety And Hazards

Propriétés

IUPAC Name |

3-(isocyanatomethyl)thiolane 1,1-dioxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3S/c8-5-7-3-6-1-2-11(9,10)4-6/h6H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHXKIRSUOWZZNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1CN=C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378196 |

Source

|

| Record name | 3-(Isocyanatomethyl)-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Isocyanatomethyl)tetrahydrothiophene 1,1-dioxide | |

CAS RN |

28800-41-1 |

Source

|

| Record name | 3-(Isocyanatomethyl)-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[(4-chloroanilino)carbonyl]-5-methyl-3-isoxazolecarboxylate](/img/structure/B1303676.png)

![3-[(2,2-Dimethylpropanoyl)amino]-2-thiophenecarboxylic acid](/img/structure/B1303678.png)